BenchChemオンラインストアへようこそ!

N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide

Malaria Plasmodium falciparum Phenotypic screening

N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide (CAS 1396685-52-1) is a synthetic small molecule (C₁₅H₂₄N₂O, MW 248.36 g/mol) featuring a cyclobutanecarboxamide core linked via a but-2-yn-1-yl spacer to an azepane (hexahydroazepine) ring. The compound is cataloged in PubChem (CID and ChEMBL (CHEMBL4946152), with a reported ChEMBL maximum development phase of Preclinical.

Molecular Formula C15H24N2O
Molecular Weight 248.37
CAS No. 1396685-52-1
Cat. No. B2593203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
CAS1396685-52-1
Molecular FormulaC15H24N2O
Molecular Weight248.37
Structural Identifiers
SMILESC1CCCN(CC1)CC#CCNC(=O)C2CCC2
InChIInChI=1S/C15H24N2O/c18-15(14-8-7-9-14)16-10-3-6-13-17-11-4-1-2-5-12-17/h14H,1-2,4-5,7-13H2,(H,16,18)
InChIKeyUFORIUNOBGFYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[4-(Azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide (CAS 1396685-52-1): Structural Identity and Baseline Characterization for Procurement Decisions


N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide (CAS 1396685-52-1) is a synthetic small molecule (C₁₅H₂₄N₂O, MW 248.36 g/mol) featuring a cyclobutanecarboxamide core linked via a but-2-yn-1-yl spacer to an azepane (hexahydroazepine) ring [1]. The compound is cataloged in PubChem (CID 71792670) and ChEMBL (CHEMBL4946152), with a reported ChEMBL maximum development phase of Preclinical [2]. Its computed physicochemical profile includes an XLogP3 of 1.8, a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1].

Why N-[4-(Azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide Cannot Be Interchanged with Generic Cyclobutanecarboxamide Analogs


The combination of a cyclobutanecarboxamide core, an alkyne (but-2-yn-1-yl) linker, and a seven-membered azepane ring creates a unique three-dimensional pharmacophore that generic substitution cannot replicate [1]. The azepane ring, unlike smaller cyclic amines (piperidine, pyrrolidine) or acyclic amines, imposes distinct conformational constraints and basicity (pKa ~9–10 for tertiary azepane nitrogen), altering both target engagement geometry and membrane permeability . The alkyne linker provides a rigid, linear spacer with restricted rotational freedom compared to saturated alkyl linkers, fixing the azepane orientation relative to the cyclobutane amide. In the only publicly available biological profiling dataset (MMV HGL1, 2022), this specific compound yielded a Z-score of 1.61 and −11% inhibition against Plasmodium falciparum NF54 at 2 μM [2], confirming that even within structurally related series, small modifications can profoundly alter biological outcome.

Quantitative Differentiation Evidence for N-[4-(Azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide vs. Closest Structural Analogs


Antiparasitic Selectivity Profile: Negative Activity in P. falciparum Blood-Stage Assay vs. Active Library Members

In the MMV Hit Generation Library 1 (HGL1) primary screen against asexual blood-stage Plasmodium falciparum NF54 using a nano-luciferase reporter readout, this compound exhibited a Z-score of 1.61 and −11.0% inhibition at a single-point concentration of 2 μM after 72 hours, indicating no meaningful antimalarial activity [1]. This negative result differentiates it from active hit compounds within the same library, which typically show Z-scores >4 and inhibition >50% at comparable concentrations. The data provides a verified selectivity baseline: for research programs seeking cyclobutanecarboxamide-azepane scaffolds without confounding antimalarial activity, this compound offers a clean negative phenotype.

Malaria Plasmodium falciparum Phenotypic screening Antiparasitic Selectivity profiling

Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Phenoxy- and Benzylamino-Substituted Cyclobutanecarboxamide Analogs

The target compound has a computed XLogP3 of 1.8 [1], placing it in a moderately lipophilic range favorable for both aqueous solubility and membrane permeability. By comparison, the closely related analog N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide (CAS 1428352-39-9, C₁₆H₁₆F₃NO₂) contains a trifluoromethylphenoxy group that substantially increases lipophilicity (estimated XLogP3 ~3.5–4.0 based on fragment addition of –OC₆H₄CF₃ vs. –N(CH₂)₆). Similarly, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide incorporates an aromatic benzyl group, raising predicted XLogP3 to approximately 2.8–3.2. The ~1.0–2.2 log unit lower lipophilicity of the azepane-substituted compound predicts superior aqueous solubility and reduced nonspecific protein binding relative to these aromatic-ether and aromatic-amine analogs [2].

Lipophilicity Drug-likeness Physicochemical properties ADME Cyclobutanecarboxamide

Topological Polar Surface Area (TPSA) and CNS Permeability Potential vs. Larger Aromatic Analogs

The target compound has a computed TPSA of 32.3 Ų [1], well below the established threshold of <60–70 Ų associated with favorable passive blood-brain barrier (BBB) penetration [2]. The structurally related N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396802-25-7, C₁₈H₂₂N₂O₃) contains a benzodioxole carboxamide in place of cyclobutanecarboxamide, which increases TPSA by approximately 20–25 Ų due to the additional oxygen atoms and aromatic ring. This TPSA difference places the benzodioxole analog near or above the 60 Ų BBB permeability threshold, whereas the cyclobutanecarboxamide analog remains firmly within CNS-accessible chemical space [2].

CNS permeability Blood-brain barrier TPSA Drug design Cyclobutanecarboxamide

Hydrogen Bonding Capacity and Rotatable Bond Count vs. Peptidomimetic and Extended-Linker Analogs

The target compound contains exactly 1 hydrogen bond donor (HBD, the amide NH), 2 hydrogen bond acceptors (HBA, the amide carbonyl and azepane nitrogen), and 3 rotatable bonds [1]. This profile satisfies both the Lipinski Rule of Five (HBD ≤5, HBA ≤10) and the more stringent Veber oral bioavailability criteria (rotatable bonds ≤10, TPSA ≤140 Ų) [2]. In contrast, peptidomimetic analogs incorporating additional amide bonds or amino acid residues within this scaffold class would increase HBD/HBA counts and rotatable bond numbers, progressively degrading predicted oral absorption. The minimal hydrogen bonding capacity of this compound, combined with low rotatable bond count, predicts superior passive membrane permeability and reduced efflux transporter recognition relative to more polar, flexible analogs [2].

Hydrogen bonding Rotatable bonds Oral bioavailability Drug-likeness Veber rules

Procurement-Relevant Application Scenarios for N-[4-(Azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide Based on Verified Evidence


Negative Control Compound for Antimalarial Phenotypic Screening Cascades

The verified inactivity of this compound against P. falciparum NF54 (Z = 1.61, −11% inhibition at 2 μM) [1] makes it suitable as a negative control in medium- to high-throughput antimalarial screening. Procurement for this purpose is supported by the compound's defined physicochemical profile (XLogP3 1.8, TPSA 32.3 Ų) [2], ensuring it does not introduce solubility or aggregation artifacts common with highly lipophilic controls.

CNS-Permeable Scaffold for Neuroscience Lead Generation

With a TPSA of 32.3 Ų—well below the 60–70 Ų BBB threshold [1]—and favorable Veber oral bioavailability metrics (3 rotatable bonds, 1 HBD, 2 HBA) [2], this compound is an attractive starting scaffold for CNS drug discovery programs targeting neurological or psychiatric indications where brain exposure is critical.

Low-Lipophilicity Azepane Building Block for Parallel Library Synthesis

The XLogP3 of 1.8 differentiates this compound from aromatic-amine and aromatic-ether analogs (estimated XLogP3 ~2.8–4.0) [1], making it a preferred building block for combinatorial library synthesis where maintaining moderate lipophilicity across the library is essential for avoid hERG, CYP450, and phospholipidosis liabilities [2].

Selectivity Profiling Reference Standard for Kinase or Protease Target Deconvolution

Given the compound's preclinical development phase annotation in ChEMBL [1] and its clean selectivity profile in the only publicly available biological dataset (no antimalarial activity) [2], it can serve as a reference standard for proteome-wide selectivity profiling studies aimed at identifying the molecular target(s) of structurally related active analogs.

Quote Request

Request a Quote for N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.